1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one
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Overview
Description
1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one is an organic compound that features a 1,3-dioxolane ring and a pentafluorobutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of molecular sieves or orthoesters can also aid in the effective removal of water during the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents like NaBH₄ or LiAlH₄.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: NaBH₄, LiAlH₄, H₂/Ni, Zn/HCl.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one exerts its effects involves its ability to act as a protecting group for carbonyl compounds. The compound forms stable cyclic acetals or ketals, which can be deprotected under acidic conditions to release the original carbonyl compound . This property makes it valuable in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
1,3-Dioxolane: A related compound used as a solvent and co-monomer in polyacetals.
1,3-Dioxane: Another similar compound with applications in organic synthesis and as a solvent.
Uniqueness: 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one is unique due to the presence of the pentafluorobutanone moiety, which imparts distinct chemical properties such as increased stability and reactivity compared to other dioxolane derivatives .
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5O3/c8-6(9,7(10,11)12)4(13)3-5-14-1-2-15-5/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOJRAAAYWQIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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